2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXNKRFZASEACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364126 | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-84-0 | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Substitution Reactions
The bromine substituent at the para position of the phenyl ring is a reactive site for nucleophilic aromatic substitution (NAS). Reagents such as sodium azide (NaN3) or thiols (e.g., mercaptobenzimidazole) can replace the bromine under basic conditions (e.g., K2CO3 in DMF) .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromine substitution | Sodium azide | K2CO3, DMF, 80°C | Azide derivative | 65–75% |
| Thiol substitution | Mercaptobenzimidazole | Et3N, THF, rt | Thioether derivative | 50–60% |
Key Finding : Substitution at the bromine position alters the compound’s lipophilicity and electronic properties, influencing its interaction with molecular targets like the GABA-A receptor. For example, azide derivatives exhibit enhanced metabolic stability compared to the parent compound .
Oxidation and Reduction Pathways
The benzo[d]imidazole core undergoes oxidation/reduction reactions, particularly at the imidazole ring.
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Oxidation : Using oxidizing agents like KMnO4 in acidic conditions leads to hydroxylation at the methyl-substituted position (C6), forming stable hydroxylated metabolites .
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Reduction : Treatment with NaBH4 selectively reduces the imidazole ring, yielding dihydrobenzoimidazole derivatives .
| Reaction Type | Reagent | Conditions | Product | Major Pathway |
|---|---|---|---|---|
| Oxidation | KMnO4 | H2SO4, 50°C | Hydroxylated derivative | C6 hydroxylation |
| Reduction | NaBH4 | THF, rt | Dihydrobenzoimidazole | Imidazole ring reduction |
Key Insight : Oxidation pathways are critical for understanding the compound’s biotransformation. Fluorinated derivatives (e.g., 4-fluorophenyl analogs) exhibit higher metabolic stability, suggesting that bromine substitution may follow similar trends .
Reaction Scheme:
Optimized Conditions :
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Catalyst: ZnO nanoparticles (ZnO-NPs)
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Solvent: Ethanol
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Temperature: 80°C
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Reaction Time: 6–8 hours
| Catalyst | Yield | Purity |
|---|---|---|
| ZnO-NPs | 75–85% | >98% |
| TiO2 | 50–60% | >90% |
Key Advantage : ZnO-NPs catalysis enhances yields and reduces reaction times compared to traditional methods .
Metabolic Stability
The compound’s bromine substituent influences its metabolic fate. In vitro studies with human liver microsomes (HLMs) reveal:
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Primary Metabolite : Hydroxylated derivative at the methyl group (C6).
| Substituent | Metabolic Stability | Key Pathway |
|---|---|---|
| Bromine (4-phenyl) | Moderate (90% parent at 120 min) | C6 hydroxylation |
| Fluorine (4-phenyl) | High (95% parent at 120 min) | Minimal degradation |
Key Comparison : Bromine substitution results in slower metabolic degradation compared to chlorinated analogs (e.g., alpidem) .
Biological Implications
The compound’s reactivity impacts its pharmacological profile:
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GABA-A Receptor Modulation : The benzoimidazole core binds at the α1/γ2 interface, enhancing ion currents .
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Enzyme Inhibition : Hydroxylated metabolites may act as inhibitors of cytochrome P450 enzymes .
Structure-Activity Relationships :
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is its role as an anticancer agent. Studies have shown that derivatives of benzimidazole, including this compound, exhibit notable antiproliferative activity against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects on human cervical cancer cells (HeLa) and reported significant inhibition of cell proliferation. The compound demonstrated an IC50 value of 16.38 μM, indicating potent activity against the MDA-MB-231 breast cancer cell line .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.38 |
| Camptothecin | MDA-MB-231 | 0.41 |
This data suggests that modifications in the benzimidazole structure can enhance lipophilicity and biological activity, which is crucial for drug design.
Antifungal and Antibacterial Properties
The compound has also been investigated for its antifungal and antibacterial properties. Research indicates that it exhibits moderate activity against pathogens such as Staphylococcus aureus and Candida albicans.
- Findings : In a comparative study, the compound showed minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections .
| Pathogen | MIC (μg/mL) |
|---|---|
| Streptococcus faecalis | 8 |
| Staphylococcus aureus | 4 |
| Candida albicans | 64 |
GABA-A Receptor Modulation
Recent studies have identified this compound derivatives as positive allosteric modulators of the GABA-A receptor, which is crucial for neurological function.
- Research Insights : The compound showed improved metabolic stability and reduced hepatotoxicity compared to existing GABA-A receptor modulators. This suggests that it could be a promising candidate for developing treatments for neurological disorders .
Fluorescent Probes
In material science, compounds like this compound have been utilized as fluorescent probes due to their unique optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Benzimidazole derivatives vary significantly based on substituents at the 1- and 2-positions. Key comparisons include:
Table 1: Substituent Impact on Melting Points and Yields
Key Observations :
- Bromine and chlorine substituents at the 2-position increase molecular weight and polarizability, leading to higher melting points compared to fluorine or methoxy groups .
- Methyl groups at the 1-position enhance steric stability, improving crystallization yields (e.g., 91% for the bromo derivative vs. 96% for the methoxyphenylthio analog) .
Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR)
- This compound : Aromatic protons resonate at δ 7.58–7.56 ppm, while the methyl group appears at δ 3.69 ppm in $ ^1H $ NMR .
- 2-(4-Chlorophenyl)-1-methyl-1H-benzo[d]imidazole : Similar aromatic shifts (δ 7.76–7.74 ppm), with the methyl group at δ 3.51 ppm .
Density Functional Theory (DFT) Studies
highlights computational studies on Ir(III) complexes using bromophenyl benzimidazole ligands. The HOMO-LUMO energy gaps correlate with photophysical properties, where bromine’s electron-withdrawing nature stabilizes the LUMO, enhancing luminescence efficiency .
Biological Activity
2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H11BrN2. The presence of the bromine atom and the benzimidazole moiety contributes to its lipophilicity and biological activity, enhancing its membrane permeability and interaction with biological targets.
Antiproliferative Activity
Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated an IC50 value of approximately 16.38 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
Table 1: Antiproliferative Activity of this compound
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It exhibited significant inhibition against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Table 2: Antibacterial Activity
Antifungal Activity
The antifungal efficacy of the compound was evaluated against common fungal pathogens:
- Fungal Strains Tested : Moderate activity was observed against Candida albicans and Aspergillus niger.
- MIC Results : The MIC for both fungal strains was reported at 64 μg/mL , indicating a potential role in treating fungal infections .
Table 3: Antifungal Activity
The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells. This process involves:
- Mitochondrial Membrane Potential Disruption : The compound can disturb the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol .
- Caspase Activation : This release triggers caspase activation pathways, promoting programmed cell death .
Case Studies and Research Findings
Several studies have explored the implications of this compound in drug development:
- A study highlighted that modifications to the benzimidazole structure can enhance its antiproliferative activity significantly. Derivatives with straight-chain alkyl groups showed improved efficacy compared to unsubstituted variants .
- Another investigation into molecular docking suggested that the compound interacts favorably with key targets involved in cancer progression, further supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes under acidic conditions. For example, microwave-assisted synthesis using SiO₂ nanoparticles as catalysts can enhance reaction efficiency (yields >85%) by reducing reaction time and improving regioselectivity . Alternative routes involve Ullmann coupling for introducing aryl bromides, where copper(I) iodide and DMPU solvent at 170°C under nitrogen yield high-purity products . Optimization parameters include solvent choice (e.g., DMF vs. ethanol), catalyst loading (e.g., 10 mol% SiO₂), and temperature control (80–170°C depending on the pathway) .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of the compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm, multiplet), methyl group on the imidazole nitrogen (δ 3.8–4.0 ppm, singlet), and absence of amine protons (δ >5 ppm) to confirm cyclization .
- ¹³C NMR : Aromatic carbons appear at δ 110–150 ppm, with distinct signals for the bromophenyl (C-Br at δ 120–125 ppm) and methyl groups (δ 35–40 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups. Absence of broad O-H/N-H peaks (3200–3500 cm⁻¹) indicates successful dehydration .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, and Br percentages (±0.3%) validates purity .
Q. What structure-activity relationships (SAR) have been identified for antimicrobial applications of this compound?
- Methodological Answer : The bromophenyl group enhances lipophilicity, improving membrane penetration in Gram-negative bacteria (e.g., S. typhi). Substitutions at the 1-methyl position influence steric hindrance, with bulkier groups reducing activity. In vitro MIC assays show potent activity (MIC 4–8 µg/mL) against S. aureus when paired with electron-withdrawing groups (e.g., -CF₃) at the para position .
Advanced Research Questions
Q. What insights do X-ray crystallography and Hirshfeld surface analysis provide about the molecular packing and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar benzimidazole core (deviation <0.03 Å) with dihedral angles of 61.7–64.3° between the bromophenyl and imidazole rings, indicating limited conjugation . Hirshfeld surface analysis identifies dominant C-H···π (15–20%) and Br···H (10–12%) interactions, which stabilize crystal packing. Van der Waals contributions (60–65%) suggest weak but critical lattice forces .
Q. How does computational modeling (DFT, MESP) aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT (B3LYP/6-311++G(d,p)) : Calculated HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption maxima (λ ~290 nm), confirming charge-transfer transitions. Mulliken charges reveal electron-deficient bromophenyl rings, making them susceptible to nucleophilic aromatic substitution .
- MESP (Molecular Electrostatic Potential) : Negative potentials localized on the imidazole nitrogen and bromine atoms highlight nucleophilic attack sites, guiding derivatization strategies .
Q. What challenges arise in integrating this compound into OLED devices, and how are they addressed?
- Methodological Answer : The compound’s high electron affinity (EA ~3.1 eV) makes it suitable as an electron-transport layer. However, aggregation-induced quenching in thin films is mitigated by blending with bicarbazole hosts (e.g., BCzPh-pimi) via Ullmann coupling. Device optimization involves tuning donor-acceptor ratios (1:1.5–1:2) and annealing at 80°C to enhance crystallinity, achieving external quantum efficiencies (EQE) >20% and low roll-off (<1% at 10,000 cd/m²) .
Q. How can regioselective C-H functionalization be achieved for late-stage diversification of this compound?
- Methodological Answer : Pd-catalyzed C-H activation using directing groups (e.g., pyridyl) enables selective bromination at the 4-position of the phenyl ring. Screening ligands (e.g., PCy₃) and bases (KOAc) improves yields (>75%) while minimizing byproducts. Sonogashira coupling with terminal alkynes further diversifies the scaffold without degrading the imidazole core .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
